2-((5-(4-bromophenyl)oxazol-2-yl)thio)-N-(5-chloro-2-methylphenyl)acetamide
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Description
2-((5-(4-bromophenyl)oxazol-2-yl)thio)-N-(5-chloro-2-methylphenyl)acetamide is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is also commonly known as BPTA and has been extensively studied for its mechanism of action, biochemical and physiological effects, and its advantages and limitations for laboratory experiments.
Scientific Research Applications
Heterocyclic Compound Synthesis
The compound's utility in creating heterocyclic structures is demonstrated through cascade reactions with thioureido-acetamides, leading to the efficient synthesis of various heterocycles. These reactions are highlighted for their excellent atom economy and one-pot synthesis approach, contributing significantly to the field of green chemistry (Schmeyers & Kaupp, 2002).
Antimicrobial Activity
Derivatives of this compound have been synthesized and evaluated for their antibacterial activities, showcasing potential against strains like S. aureus, E. coli, P. vulgaris, and K. pneumoniae. This indicates its relevance in addressing antibiotic resistance and developing new antimicrobial agents (Singh et al., 2010).
Anticancer Activity
Research on derivatives has also explored their anticancer properties, particularly against A549 human lung adenocarcinoma cells, demonstrating selective cytotoxicity which suggests a potential for cancer therapy development (Evren et al., 2019).
Novel Synthetic Pathways
Further studies include the novel synthesis of Schiff bases and Thiazolidinone derivatives, revealing antimicrobial profiles that contribute to the broader understanding of synthetic chemistry and drug design (Fuloria et al., 2014).
Quantum Calculations and Molecular Design
Quantum calculations have been applied to study the reactivity of derivatives, aiding in the design of compounds with desired biological activities. This approach bridges computational chemistry with experimental pharmacology, enhancing the precision of drug discovery processes (Fahim & Ismael, 2019).
properties
IUPAC Name |
2-[[5-(4-bromophenyl)-1,3-oxazol-2-yl]sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrClN2O2S/c1-11-2-7-14(20)8-15(11)22-17(23)10-25-18-21-9-16(24-18)12-3-5-13(19)6-4-12/h2-9H,10H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPDUEZBGZHWVIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC=C(O2)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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